
Trt-S-EEE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRT-S-EEE (Tetrahydrocurcumin-Stimulated-Enhanced-Erythrocyte-Erythropoiesis) is an innovative approach to stimulating the production of red blood cells in the body. It is based on the use of a natural compound, tetrahydrocurcumin, which has been found to have a number of beneficial effects on the body, including the stimulation of erythropoiesis. This compound has been studied in both laboratory and clinical settings and has shown promising results in increasing the number of red blood cells in the body.
Mécanisme D'action
The mechanism of action of TRT-S-EEE is not fully understood, but it is believed to involve the stimulation of erythropoiesis. This is the process by which red blood cells are produced in the body. It is believed that this compound stimulates the production of erythropoietin, a hormone that is responsible for the production of red blood cells. It is also believed to increase the production of heme, an important component of hemoglobin, which is the molecule that carries oxygen in the blood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed to have a number of beneficial effects on the body. It has been found to increase the production of hemoglobin and red blood cells, which increases the oxygen-carrying capacity of the blood. It has also been found to reduce inflammation and improve the function of the immune system. Additionally, it has been found to reduce oxidative stress and improve the function of the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TRT-S-EEE in laboratory experiments include its ability to stimulate erythropoiesis, its availability, and its low cost. Additionally, it is a natural compound, so there is no need to use synthetic compounds. The main limitation of using this compound in laboratory experiments is that it is not yet fully understood and its effects are still being studied. Additionally, it is not approved for clinical use, so it cannot be used in clinical trials.
Orientations Futures
The potential future directions for TRT-S-EEE include further research into its mechanism of action and its effects on other conditions. Additionally, it could be studied in larger clinical trials to determine its efficacy in treating anemia and other conditions. It could also be studied in combination with other compounds to enhance its effects. Finally, it could be studied as a potential treatment for other diseases, such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of TRT-S-EEE involves the use of a natural compound, tetrahydrocurcumin. Tetrahydrocurcumin is a polyphenol derived from the curcuminoids found in turmeric, a popular spice used in many traditional Indian dishes. It is synthesized by the reaction of the curcuminoids with a base, such as sodium hydroxide. The resulting compound is a yellow-orange powder that is soluble in water and has a number of beneficial properties, including the stimulation of erythropoiesis.
Applications De Recherche Scientifique
The scientific research application of TRT-S-EEE has been studied in both laboratory and clinical settings. In laboratory studies, this compound has been found to increase the number of red blood cells in the body, as well as increasing the production of hemoglobin. It has also been found to increase the number of platelets, which helps to reduce the risk of clotting and bleeding. In clinical studies, this compound has been found to be effective in treating anemia, as well as other conditions such as thalassemia, sickle cell anemia, and myelodysplastic syndrome.
Propriétés
IUPAC Name |
2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3S/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRRTNNFGDHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

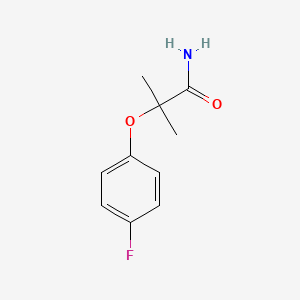
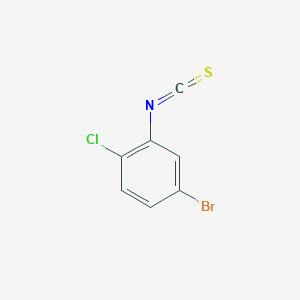
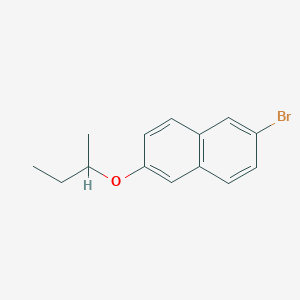
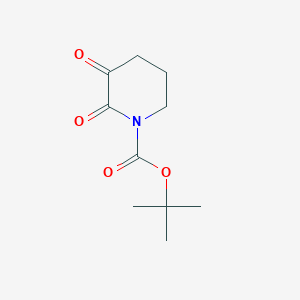
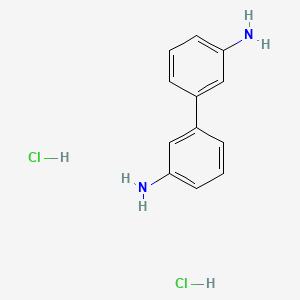
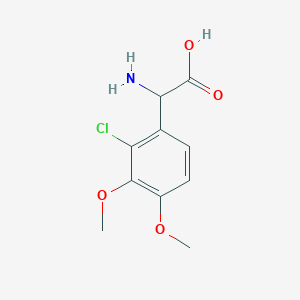
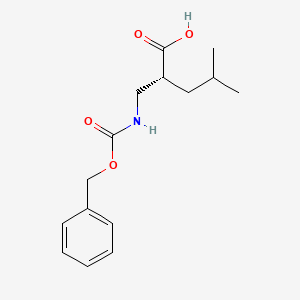

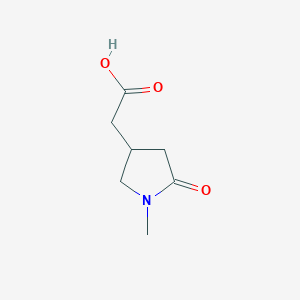
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)
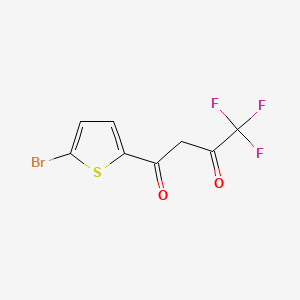
![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)